molecular formula C18H18BrN3O3 B2658042 1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894029-58-4

1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2658042
CAS RN: 894029-58-4
M. Wt: 404.264
InChI Key: GIBPBJKOXNLXIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired route of synthesis. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and orientation of these groups in the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the urea group could participate in condensation reactions, and the bromophenyl group could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like urea and methoxy could make it somewhat soluble in polar solvents. The bromine atom might make the compound denser than similar compounds without halogens .

Scientific Research Applications

Crystallography and Material Science

The study of 1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea and related compounds has contributed significantly to crystallography and material science. For instance, the analysis of the crystal structure of metobromuron, a phenylurea herbicide structurally related to the compound , provides insights into the molecular interactions within crystals. This includes hydrogen bonding and weak C—H⋯π interactions that form chains along specific axes, highlighting the compound's potential in designing new materials with desired properties (Kang et al., 2015).

Pharmacology and Medicinal Chemistry

In the realm of pharmacology and medicinal chemistry, derivatives of 1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea have been explored for their therapeutic potential. For example, compounds with similar structural motifs have been synthesized and evaluated for their activity as PI3 kinase inhibitors, showcasing the importance of such derivatives in developing new anticancer agents (Chen et al., 2010). Additionally, the role of Orexin-1 Receptor mechanisms in compulsive food consumption indicates the relevance of related urea compounds in studying and potentially treating eating disorders (Piccoli et al., 2012).

Synthetic Chemistry and Drug Design

In synthetic chemistry and drug design, the structural flexibility of 1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea derivatives facilitates the creation of novel molecules with specific biological activities. Studies demonstrate the synthesis and characterization of novel urea derivatives with potential antimicrobial and anticancer activities, underscoring the utility of such compounds in medicinal chemistry (Rani et al., 2014). Furthermore, research on the synthesis and biological evaluation of urea derivatives as anticancer agents reveals the promise of these compounds in the development of new therapeutic agents (Feng et al., 2020).

Mechanism of Action

Without specific context or additional information, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug or a biologically active compound, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies could focus on testing its biological activity, optimizing its structure for better activity or lower side effects, and eventually conducting preclinical and clinical trials .

properties

IUPAC Name

1-(4-bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3/c1-25-16-8-6-15(7-9-16)22-11-14(10-17(22)23)21-18(24)20-13-4-2-12(19)3-5-13/h2-9,14H,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBPBJKOXNLXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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